1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
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Overview
Description
1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is a boronic ester derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is crucial for its reactivity and stability in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone typically involves the borylation of an appropriate precursor. One common method includes the reaction of 2-methyl-4-bromophenyl ethanone with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The scalability of the borylation process makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Transesterification: The boronic ester can undergo transesterification reactions with different alcohols to form new boronic esters.
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.
Bases: Including potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation reactions.
New Boronic Esters: Produced via transesterification
Scientific Research Applications
1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product . The boron atom in the dioxaborolane ring plays a crucial role in stabilizing the intermediate species and facilitating the transmetalation step .
Comparison with Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Phenylboronic acid pinacol ester
Uniqueness: 1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is unique due to its specific structure, which combines a boronic ester with a ketone functional group. This combination enhances its reactivity and makes it particularly useful in cross-coupling reactions compared to other boronic esters .
Properties
IUPAC Name |
1-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-10-9-12(7-8-13(10)11(2)17)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODKMNDPLZUKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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